molecular formula C8H12F3N B12837166 2,2,2-Trifluoroethylidenecyclohexylamine CAS No. 31185-49-6

2,2,2-Trifluoroethylidenecyclohexylamine

Cat. No.: B12837166
CAS No.: 31185-49-6
M. Wt: 179.18 g/mol
InChI Key: YNIBHQAHFSZNQB-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethylidenecyclohexylamine is a fluorinated organic compound characterized by the presence of a trifluoroethylidene group attached to a cyclohexylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroethylidenecyclohexylamine typically involves the reaction of cyclohexylamine with trifluoroacetaldehyde. One common method is the Knoevenagel-type reaction, where trifluoroacetaldehyde is generated in situ by reacting trifluoroacetic anhydride with triethylamine . This reaction proceeds under mild conditions and results in the formation of the desired product with good yields.

Industrial Production Methods

For industrial-scale production, the synthesis may involve the use of trifluoroacetaldehyde generated from trifluoroacetic anhydride and a suitable base, such as triethylamine. The reaction is typically carried out in a solvent like ethanol or chloroform to enhance solubility and reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethylidenecyclohexylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoroethylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethylidene oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-Trifluoroethylidenecyclohexylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethylidenecyclohexylamine involves its interaction with specific molecular targets and pathways. The trifluoroethylidene group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethylidenecyclohexylamine is unique due to the presence of both the trifluoroethylidene group and the cyclohexylamine moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

31185-49-6

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

N-cyclohexyl-2,2,2-trifluoroethanimine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-12-7-4-2-1-3-5-7/h6-7H,1-5H2

InChI Key

YNIBHQAHFSZNQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N=CC(F)(F)F

Origin of Product

United States

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